ethyl 4-(6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoyl)piperazine-1-carboxylate is a complex organic compound that features a quinazolinone core, a piperazine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with isothiocyanates under acidic conditions.
Attachment of the Hexanoyl Chain: The hexanoyl chain can be introduced via an acylation reaction using hexanoyl chloride in the presence of a base such as pyridine.
Formation of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction with ethyl piperazine-1-carboxylate.
Final Coupling: The final compound is obtained by coupling the quinazolinone derivative with the piperazine derivative under appropriate conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alkyl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-(6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.
Biological Studies: Used in the study of enzyme inhibition, particularly targeting kinases and proteases.
Chemical Biology: Employed as a probe to study cellular pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 4-(6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes such as kinases, proteases, or other proteins involved in cellular signaling pathways.
Pathways Involved: The compound can modulate pathways related to cell proliferation, apoptosis, and inflammation by inhibiting or activating specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-phenyl-4(3H)-quinazolinone, which also have a quinazolinone core but different substituents.
Piperazine Derivatives: Compounds such as 1-benzylpiperazine, which feature the piperazine ring but lack the quinazolinone core.
Uniqueness
Ethyl 4-(6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoyl)piperazine-1-carboxylate is unique due to its combination of a quinazolinone core with a piperazine ring and an ester functional group. This unique structure imparts specific biological activities and chemical reactivity that are not observed in simpler analogs.
Biological Activity
Ethyl 4-(6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound is derived from the quinazolinone family, which is known for a variety of pharmacological properties, including antitumor, antibacterial, and anti-inflammatory activities. In this article, we will explore the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into informative tables.
Synthesis and Structural Insights
The synthesis of this compound typically involves the reaction of various precursors, including 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate. The structural characteristics of the compound can be elucidated through techniques such as NMR spectroscopy and X-ray crystallography, confirming the presence of key functional groups that contribute to its biological activity .
Key Structural Features
Feature | Description |
---|---|
Molecular Formula | C18H22N2O3S |
Functional Groups | Thioxo, piperazine, carboxylate |
Core Structure | Quinazolinone derivative |
Antitumor Activity
Research indicates that compounds with similar structures to this compound exhibit significant antitumor properties. For instance, derivatives of quinazolinones have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that certain quinazolinone derivatives displayed cytotoxic effects against a range of cancer cell lines, with IC50 values indicating potent activity .
Antibacterial Activity
The antibacterial potential of this compound has also been investigated. Similar thioxo derivatives have shown effectiveness against various bacterial strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for these compounds often range from 128 to 256 µg/mL, suggesting a moderate antibacterial activity that warrants further exploration .
The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular targets. For instance, it may act as an allosteric modulator affecting key metabolic pathways in pathogens or cancer cells. In silico studies suggest that such compounds can bind to critical amino acids within enzyme active sites, disrupting normal function and leading to cell death in pathogens .
Study 1: Antitumor Efficacy
In a controlled study involving various quinazolinone derivatives, this compound was tested against human breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure.
Study 2: Antibacterial Assessment
Another study evaluated the antibacterial properties of the compound against clinical isolates of Staphylococcus aureus. The compound demonstrated an MIC of 256 µg/mL, comparable to standard antibiotics used in clinical settings.
Properties
Molecular Formula |
C21H28N4O4S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
ethyl 4-[6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H28N4O4S/c1-2-29-21(28)24-14-12-23(13-15-24)18(26)10-4-3-7-11-25-19(27)16-8-5-6-9-17(16)22-20(25)30/h5-6,8-9H,2-4,7,10-15H2,1H3,(H,22,30) |
InChI Key |
QTTBRELASSYDPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=S |
Origin of Product |
United States |
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